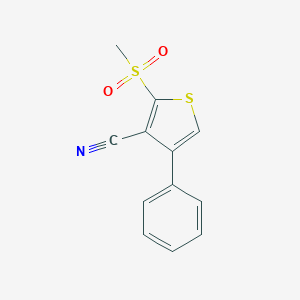

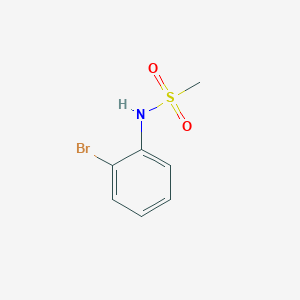

2-(Methylsulfonyl)-4-phenylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It functions as an alpha-glucosidase inhibitor and has been investigated primarily for its potential use in treating HIV infections . The compound is notable for its ability to inhibit viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SC-49483 involves the perbutylation of N-butyl-1-deoxynojiromycin. This process typically includes the following steps:

Starting Material: N-butyl-1-deoxynojiromycin.

Perbutylation: The compound undergoes a reaction with butylating agents under controlled conditions to achieve full butylation. This step often requires the use of strong bases and organic solvents to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of SC-49483 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

SC-49483 primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within SC-49483, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, SC-49483 is used as a tool to study glycosidase inhibition. Its ability to inhibit alpha-glucosidase makes it valuable for investigating carbohydrate metabolism and enzyme kinetics.

Biology

In biological research, SC-49483 is employed to explore the role of glycosidases in cellular processes. It helps in understanding how these enzymes contribute to various biological functions and disease mechanisms.

Medicine

SC-49483 has been investigated for its potential therapeutic applications, particularly in the treatment of HIV infections. It has shown promise in preclinical studies by inhibiting viral replication and reducing viral load .

Industry

In the pharmaceutical industry, SC-49483 serves as a lead compound for the development of new antiviral drugs. Its unique mechanism of action provides a basis for designing more effective treatments for viral infections.

Mecanismo De Acción

SC-49483 exerts its effects by inhibiting alpha-glucosidase, an enzyme involved in the processing of glycoproteins. By blocking this enzyme, SC-49483 disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication. The compound targets the endoplasmic reticulum of host cells, where glycoprotein processing occurs .

Comparación Con Compuestos Similares

Similar Compounds

1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.

Miglitol: Used in the treatment of type 2 diabetes, it also inhibits alpha-glucosidase.

Acarbose: An alpha-glucosidase inhibitor used to manage blood sugar levels in diabetic patients.

Uniqueness

SC-49483 is unique due to its specific perbutylation, which enhances its ability to inhibit alpha-glucosidase with reduced gastrointestinal toxicity compared to other inhibitors like 1-deoxynojirimycin . This makes it a more favorable candidate for therapeutic applications, particularly in antiviral treatments.

If you have any more questions or need further details, feel free to ask!

Propiedades

IUPAC Name |

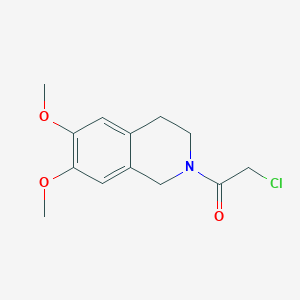

2-methylsulfonyl-4-phenylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-17(14,15)12-10(7-13)11(8-16-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFZXSBLYGSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CS1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384819 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116526-64-8 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)